Aluminum citrate

Overview

Description

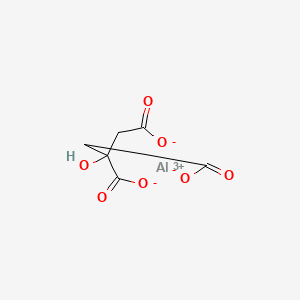

Aluminum citrate is a chemical compound with the formula AlC₆H₅O₇. It is a white, crystalline salt produced by mixing aluminium chloride hexahydrate and citric acid . This compound is known for its various applications in different fields, including the oil industry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum citrate can be synthesized by adding citric acid to aluminium chloride, with the pH adjusted using ammonium hydroxide or sodium hydroxide . The formation of mono or polynuclear species depends on factors such as the OH/Al ratio, pH, and reaction time .

Industrial Production Methods: A stable aluminium citrate solution can be prepared by mixing an aluminium-chloride compound with an aqueous solution of citrate. The pH of the mixture is adjusted to a level of about 5.0 to 9.0 . This solution can be used as a liquid or dried for shipping and use at remote locations.

Chemical Reactions Analysis

Types of Reactions: Aluminum citrate undergoes various chemical reactions, including complex formation and substitution reactions. It can form complexes such as ammonium aluminium citrate by reacting with ammonium hydroxide .

Common Reagents and Conditions:

Complex Formation: this compound reacts with ammonium hydroxide to form ammonium aluminium citrate.

Substitution Reactions: It can react with metals like lead, forming a layer of charged metallic aluminium.

Major Products:

Ammonium Aluminium Citrate: Formed by mixing aluminium nitrate nonahydrate, citric acid, and ammonium hydroxide.

Metallic Aluminium: Formed by reacting aluminium citrate with metals like lead.

Scientific Research Applications

Aluminum citrate has a wide range of applications in scientific research:

Chemistry: Used as a crosslinker for polymers in the oil industry.

Biology: Involved in the processes of absorption and accumulation of aluminium ions.

Medicine: Used as an antiperspirant and has potential implications in preventing diseases like silicosis.

Industry: Employed as a conformance control agent to improve oil production and reduce excess water production.

Mechanism of Action

Aluminum citrate exerts its effects by forming complexes with various ions. It can replace calcium ions in calcium citrate complexes, leading to increased phosphorus levels in the kidneys . This mechanism is associated with its potential to cause chronic renal failure and its suspected link to Alzheimer’s disease .

Comparison with Similar Compounds

Aluminium Acetate: Another aluminium compound used in various applications.

Ammonium Aluminium Citrate: Formed by reacting aluminium citrate with ammonium hydroxide.

Uniqueness: Aluminum citrate is unique due to its ability to form stable complexes and its wide range of applications in different fields. Its role as a crosslinker in the oil industry and its potential medical applications set it apart from other aluminium compounds .

Properties

CAS No. |

813-92-3 |

|---|---|

Molecular Formula |

C6H8AlO7 |

Molecular Weight |

219.10 g/mol |

IUPAC Name |

aluminum;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI Key |

GPDXEQOKQXLJCK-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al] |

Key on ui other cas no. |

31142-56-0 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

aluminum citrate |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.